molecular formula C3H9O3Si B1233946 Trimethoxysilane CAS No. 2487-90-3

Trimethoxysilane

Cat. No. B1233946
CAS RN: 2487-90-3
M. Wt: 121.19 g/mol
InChI Key: PZJJKWKADRNWSW-UHFFFAOYSA-N
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Description

Trimethoxysilane is an important substance for producing silane coupling agents . It is used in the plastic industry to manufacture certain organic coupling agents, like adhesion promoters . It is a colorless liquid, slightly soluble in water, and denser than water .


Synthesis Analysis

Trimethoxysilane can be produced in a complicated synthesis. This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor .


Molecular Structure Analysis

The molecular formula of Trimethoxysilane is C3H10O3Si .


Chemical Reactions Analysis

Trimethoxysilane undergoes hydrolysis in the presence of water rapidly to produce methanol and silanols .


Physical And Chemical Properties Analysis

Trimethoxysilane is a colorless liquid, slightly soluble in water, and denser than water . It is highly flammable and may accumulate static electricity .

Scientific Research Applications

Surface Modification and Functionalization

Trimethoxysilane is widely used to modify surfaces to introduce functional groups that can interact with polymers or other materials. This modification enhances the adhesion between inorganic and organic interfaces, which is crucial in the development of composite materials. For instance, amino-silanized surfaces are employed in laboratories for nanoparticle synthesis, ligand immobilization, and improving adhesion strength .

Hydrolysis and Polymerization

The hydrolyzable siloxane bonds and active silicon-hydrogen bond in TMS allow it to participate in various reactions such as copolymerization and polycondensation. These reactions are fundamental in creating silicone polymers with specific properties, including thermal stability and hydrophobicity .

Coatings and Composites

TMS-based silane coupling agents are used to enhance the properties of coatings and composites. They contribute to the mechanical, physical, and dynamic viscoelastic properties of these materials. The use of TMS can lead to environmentally friendly fabrication processes and improve the performance of products like vulcanized rubber and asphalt binders .

Water Treatment

In the field of water treatment, TMS plays a role in the development of filtration materials. Its ability to modify surfaces can be utilized to create materials that effectively remove contaminants from water, making it an important component in environmental engineering .

Nanotechnology

TMS is instrumental in the synthesis of nanoparticles and nanostructured materials. Its reactivity allows for the controlled growth of nanoparticles, which have applications ranging from electronics to medicine .

Adhesives and Sealants

Due to its strong bonding capabilities, TMS is used in the formulation of adhesives and sealants. It helps in improving the bond strength and durability of adhesives, which are critical in construction and manufacturing industries .

Mechanism of Action

Target of Action

Trimethoxysilane (TMS) is an organosilicon compound that primarily targets the preparation of silicone materials . It is a basic raw material used in the production of silane coupling agents .

Mode of Action

TMS contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . This dual functionality allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions enable the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Biochemical Pathways

The primary biochemical pathway of TMS involves the hydrolysis of its siloxane bonds . This hydrolysis is a key step in the synthesis of silane coupling agents . The hydrolysis kinetics of TMS and other methoxysilane coupling agents have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for TMS are not readily available, it’s important to note that TMS is a small molecule with a molar mass of 121.187 g/mol . This suggests that it could be readily absorbed and distributed in biological systems.

Result of Action

The result of TMS’s action is the production of various silicone materials . For example, it can be used to manufacture organic coupling agents, like adhesion promoters . An example is trimethoxysilylpropyl methacrylate, which is produced by the direct addition of TMS to the 3-methacryloxypropyl group in the presence of radical scavengers .

Action Environment

The action of TMS is influenced by environmental factors such as temperature and acidity . For instance, both temperature and acidity can promote the hydrolysis reactions of TMS . Furthermore, TMS is slightly soluble in water and has a vapor pressure of less than 7.2 mmHg at 20 °C , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.

Safety and Hazards

Trimethoxysilane is very toxic by ingestion, inhalation, or skin absorption . It may also be corrosive to skin and eyes . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Recent research has focused on synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction, and recent development in the use of silane modifiers in various applications .

properties

InChI

InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3
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InChI Key

PZJJKWKADRNWSW-UHFFFAOYSA-N
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Canonical SMILES

CO[Si](OC)OC
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Molecular Formula

C3H9O3Si
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DSSTOX Substance ID

DTXSID0027482, DTXSID501338920
Record name Trimethoxysilane
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Molecular Weight

121.19 g/mol
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Physical Description

Trimethoxysilane appears as a colorless liquid. Slightly soluble in water and denser than water. Hence floats on water. Very toxic by ingestion, inhalation or skin absorption. May also be corrosive to skin and eyes., Liquid, A colorless liquid; [CAMEO]
Record name TRIMETHOXYSILANE
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Record name Silane, trimethoxy-
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Boiling Point

84 °C
Record name Trimethoxy silane
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Solubility

Hydrolyzes rapidly in water
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Density

0.860 g/cu cm at 20 °C
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Vapor Pressure

76.0 [mmHg], 76 mm Hg at 25 °C (ext)
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Product Name

Trimethoxysilane

Color/Form

Liquid

CAS RN

2487-90-3, 99702-90-6
Record name TRIMETHOXYSILANE
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Melting Point

-115 °C
Record name Trimethoxy silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethoxysilane
Reactant of Route 2
Trimethoxysilane

Q & A

Q1: Can trimethoxysilanes be used to modify the surface of materials like glass and metals?

A1: Yes. Trimethoxysilanes are commonly employed as coupling agents to enhance the adhesion between organic polymers and inorganic materials. For example, (3-N,N,N-triethanolammoniopropyl)trimethoxysilane chloride and (3-N,N-dimethyl-3-N-n-octylammoniopropyl)trimethoxysilane chloride effectively reduced bacterial adhesion on glass surfaces. [] Studies show that vinyltrimethoxysilane effectively passivates mild steel surfaces when used in a two-stage treatment involving a zinc-phosphonate solution. []

Q2: How does the chain length of aminosilanes affect their interaction with materials like Na-MMT?

A2: The chain length of aminosilanes plays a crucial role in determining the interlayer spacing of Na-MMT. Research involving 3-aminopropyltriethoxysilane (A1100), N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (A1120), and 3-[2-(2-aminoethylamino)ethylamino]-propyl-trimethoxysilane (A1130) revealed that longer chain aminosilanes led to greater interlayer spacing in Na-MMT. []

Q3: Can trimethoxysilanes be used to improve the performance of rubber composites?

A3: Yes. Research shows that treating fly ash with various trimethoxysilanes, like Vinyltrimethoxysilane (U-611), Vinyl-tris (2-methoxy-ethoxy) silane (LUVOMAXX VTMOEO DL50), 3-(glycidoxypropyl)trimethoxysilane (U-50), Bis(triethoxysilylpropyl)polysulfide silane (Si-266), and Mercaptopropyltrimethoxysilane (Dynaslan MTMO), before incorporating them into styrene-butadiene rubber (SBR) mixtures can significantly enhance the processing, mechanical, and abrasion resistance properties of the final vulcanized rubber. []

Q4: Can the properties of epoxy resins be tailored using trimethoxysilanes?

A4: Yes. The incorporation of γ-Glycidoxypropyltrimethoxysilane (GOTMS) into epoxy resins can be used to fine-tune their mechanical and thermal properties. At higher concentrations, GOTMS can self-assemble into cage-like structures, enhancing the homogeneity of the resulting hybrid material and leading to improved thermal stability and mechanical strength. []

Q5: How does the choice of amine hardener influence the properties of epoxy-trimethoxysilane hybrid materials?

A5: The selection of the amine hardener significantly impacts the morphology and properties of epoxy-trimethoxysilane hybrids. Studies comparing MXDA and Jeffamine D230 showed that MXDA, being a faster-reacting hardener, can lead to less homogeneous material with a lower glass transition temperature (Tg) compared to Jeffamine D230. []

Q6: What is the basic chemical structure of trimethoxysilanes?

A6: Trimethoxysilanes have a central silicon atom bonded to three methoxy groups (-OCH3) and one organic functional group (R), which can vary. This general structure can be represented as R-Si-(OCH3)3.

Q7: How can the structure of trimethoxysilanes be confirmed?

A7: Various spectroscopic techniques can confirm the structure of trimethoxysilanes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the type and arrangement of atoms in the molecule. [, , ]* Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC/MS): Separates and identifies different components in a mixture and provides information about their molecular weight and fragmentation patterns. []

Q8: How do trimethoxysilanes interact with hydroxylated surfaces?

A8: Trimethoxysilanes readily react with hydroxyl groups (-OH) present on surfaces like glass, metals, and even cellulose in wood. [, , ] This reaction forms strong covalent Si-O-Si bonds, effectively anchoring the silane molecule to the surface.

Q9: What happens to the methoxy groups of trimethoxysilanes during surface modification?

A9: The methoxy groups of trimethoxysilanes are hydrolyzed in the presence of moisture, forming silanol groups (Si-OH) that can further condense with each other or with hydroxyl groups on the substrate surface. [, , ] This condensation reaction leads to the formation of a stable siloxane network (Si-O-Si) on the substrate.

Q10: Can (salen)CrCl complexes catalyze the copolymerization of trimethoxysilane-containing epoxides with carbon dioxide?

A10: Yes. Research demonstrates that (salen)CrCl complexes, in the presence of a cocatalyst like N-MeIm, effectively catalyze the copolymerization of epoxides like 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane with carbon dioxide to produce polycarbonates. This reaction offers a potential route for synthesizing CO2-soluble polycarbonates. []

Q11: How does the functional group (R) in trimethoxysilanes influence their application?

A11: The functional group (R) significantly impacts the reactivity and application of trimethoxysilanes. For instance, epoxy-functionalized trimethoxysilanes are ideal for improving adhesion in polymer composites, while amino-functionalized ones find use in bioconjugation and surface modification for biological applications. [, , ]

Q12: How does the presence of trimethoxysilane groups in polyurethane dispersions affect their properties?

A12: Trimethoxysilane-terminated polyurethane dispersions exhibit exceptional storage stability and are free of organic solvents. Upon curing, they form water- and solvent-resistant films with enhanced toughness and scratch resistance. []

Q13: How does the concentration of a trimethoxysilane coupling agent influence the properties of an adhesive?

A13: The concentration of trimethoxysilane coupling agents plays a crucial role in determining the adhesion strength of an adhesive. Research shows that there exists an optimum concentration of the coupling agent that provides maximum adhesion strength. Beyond this optimum concentration, the adhesion strength tends to decrease. [, ]

Q14: How can the molecular weight distribution of silsesquioxanes (SSOs) derived from trimethoxysilanes be determined?

A14: UV-MALDI-TOF mass spectrometry is a powerful technique for analyzing the molar mass distribution of SSOs. This method helps identify the different cage and ladder structures formed during the hydrolytic condensation of trimethoxysilane precursors, providing valuable insights into the SSO formation mechanism. []

Q15: Are there any alternatives to using silane coupling agents like trimethoxysilanes?

A15: While silane coupling agents are highly effective, alternative surface modification techniques include plasma treatment and the use of other coupling agents like titanates and zirconates. The choice of the most suitable method depends on the specific application and the materials involved. [, ]

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